molecular formula C10H17N2O15P3 B076920 Hydroxymethyldeoxyuridine triphosphate CAS No. 14167-70-5

Hydroxymethyldeoxyuridine triphosphate

Katalognummer: B076920
CAS-Nummer: 14167-70-5
Molekulargewicht: 498.17 g/mol
InChI-Schlüssel: RLHFVRMIEVOHOR-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.

Wirkmechanismus

Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in this compound makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. This compound can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage and cell death, leading to the inhibition of tumor growth. This compound has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, this compound has some limitations, including its low stability and high cost.

Zukünftige Richtungen

There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for this compound synthesis that are more efficient and cost-effective. Another direction is the investigation of this compound's effects on epigenetic modifications and gene expression. Additionally, the use of this compound in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, this compound is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. This compound's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand this compound's effects and potential applications.

Synthesemethoden

Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to this compound using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of this compound involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. This compound has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. This compound has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.

Eigenschaften

14167-70-5

Molekularformel

C10H17N2O15P3

Molekulargewicht

498.17 g/mol

IUPAC-Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1

InChI-Schlüssel

RLHFVRMIEVOHOR-XLPZGREQSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

14167-70-5

Synonyme

5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate
hmdUTP
hydroxymethyldeoxyuridine triphosphate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.